molecular formula C4H9Cl3Si B1585121 3-Chloropropylmethyldichlorosilane CAS No. 7787-93-1

3-Chloropropylmethyldichlorosilane

Cat. No. B1585121
CAS RN: 7787-93-1
M. Wt: 191.55 g/mol
InChI Key: UCJHMXXKIKBHQP-UHFFFAOYSA-N
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Description

3-Chloropropylmethyldichlorosilane is a colorless clear liquid . It is used as a synthetic precursor to enoxysilacyclobutanes .


Molecular Structure Analysis

The molecular formula of 3-Chloropropylmethyldichlorosilane is C4H9Cl3Si . The molecular weight is 191.56 .


Physical And Chemical Properties Analysis

3-Chloropropylmethyldichlorosilane has a boiling point of 80°C at 18 mm Hg . Its density is 1.227 g/mL at 25°C . The vapor pressure is 0.021-160Pa at 25°C . The refractive index is 1.461 at 20°C . It is soluble in water at 60g/L at 20°C .

Scientific Research Applications

Silsesquioxanes as Silica Surface Models

The hydrolytic condensation of silanes, including those related to 3-Chloropropylmethyldichlorosilane, has been studied for creating silsesquioxanes. These compounds serve as models for silica surfaces, offering insights into the molecular structure of silica and its derivatives. This application is crucial for understanding silica-based material properties (Feher, Newman, & Walzer, 1989).

High-Rate Growth of Silicon Carbide

The use of chlorinated precursors like 3-Chloropropylmethyldichlorosilane has been explored for the high-rate growth of Silicon Carbide (SiC) in chemical vapor deposition processes. This method offers a promising approach for fabricating high-quality SiC, a material with extensive applications in electronics (Pedersen et al., 2007; 2008).

Synthesis of Functional Siloxanes

The synthesis of various siloxanes, utilizing compounds like 3-Chloropropylmethyldichlorosilane, is an essential area of research. These siloxanes find use in creating polymers with unique properties, including biocidal activity, demonstrating their significance in materials science (Sauvet et al., 2000).

Silicon-Carbon Epitaxy

The use of methyldichlorosilane, closely related to 3-Chloropropylmethyldichlorosilane, has been compared with other precursors for the vapor-phase epitaxy of silicon-carbon alloys. This research is vital for developing advanced semiconductor materials (Tomasini, 2013).

Catalysis and Conversion Processes

Research has also explored the use of 3-Chloropropylmethyldichlorosilane and related compounds in catalysis and conversion processes. These studies are significant for enhancing the purity of materials used in the semiconductor industry (Liu, Zhang, & Huang, 2023).

Safety and Hazards

3-Chloropropylmethyldichlorosilane is classified as a combustible liquid (H227) and can cause severe skin burns and eye damage (H314) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The global market for 3-Chloropropylmethyldichlorosilane is expected to grow, indicating potential future directions for its use .

properties

IUPAC Name

dichloro-(3-chloropropyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-8(6,7)4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJHMXXKIKBHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCCl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064856
Record name Silane, dichloro(3-chloropropyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropropyldichloromethylsilane

CAS RN

7787-93-1
Record name Dichloro(3-chloropropyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7787-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropropyldichloromethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloro(3-chloropropyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLOROPROPYLDICHLOROMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F97EI2HMA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 100 ml apparatus, there were combined 8.6 g (0.075 mol) of MeSiHCl2, 7.1 g (0.075 mol) of Me2SiHCl, and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution (0.01 ml) was added at 37° C., followed by heating up to 45° C. over 1 hr. Vacuum distillation yielded 31.3% of MeSiCl2CH2CH2CH2Cl and 22.6% of Me2SiClCH2CH2CH2Cl. This example shows that neither Me2SiHCl nor MeSiHCl2 is a very effective promoter at the equimolar level for reactions of the other with allyl chloride.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
31.3%
Yield
22.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Chloropropylmethyldichlorosilane interact with cotton fabric to impart hydrophobicity, as discussed in the research paper "Hydrophobization of cotton fabric with silanes with different substituents"? []

A1: 3-Chloropropylmethyldichlorosilane reacts with hydroxyl groups present on the surface of cotton fibers. [] This reaction forms covalent bonds between the silane molecule and the cotton, replacing the hydrophilic hydroxyl groups with hydrophobic chloropropylmethyl groups. This alteration in surface chemistry reduces the fabric's ability to interact with water molecules, leading to a hydrophobic effect. []

Q2: The paper "Anionic synthesis of a “clickable” middle-chain azide-functionalized polystyrene and its application in shape amphiphiles" mentions utilizing a "clickable" polystyrene. How does 3-Chloropropylmethyldichlorosilane contribute to creating such a material? []

A2: 3-Chloropropylmethyldichlorosilane can be used to modify the surface of polystyrene. [] The chlorine atom within the chloropropyl group of the silane serves as a reactive site. This allows for further chemical modification, such as the introduction of azide functionalities. These azide groups are "clickable" in the sense that they can participate in highly specific reactions, like click chemistry, enabling the attachment of other molecules or polymers to the polystyrene surface. [] This "clickable" feature allows for the creation of complex macromolecular structures and materials with tailored properties.

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